molecular formula C14H16N2O4S2 B5105963 4-benzenesulfonamido-N-ethylbenzene-1-sulfonamide

4-benzenesulfonamido-N-ethylbenzene-1-sulfonamide

Cat. No.: B5105963
M. Wt: 340.4 g/mol
InChI Key: KXMQXAAHFTVRBL-UHFFFAOYSA-N
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Description

4-benzenesulfonamido-N-ethylbenzene-1-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group (SO₂) attached to an amine group (NH₂). This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and polymers .

Chemical Reactions Analysis

4-benzenesulfonamido-N-ethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-benzenesulfonamido-N-ethylbenzene-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzenesulfonamido-N-ethylbenzene-1-sulfonamide involves the inhibition of specific enzymes. For example, it can act as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and proliferation.

Comparison with Similar Compounds

Similar compounds to 4-benzenesulfonamido-N-ethylbenzene-1-sulfonamide include:

    Sulfanilamide: A widely used sulfonamide antibiotic.

    Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease.

Properties

IUPAC Name

4-(benzenesulfonamido)-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-2-15-21(17,18)14-10-8-12(9-11-14)16-22(19,20)13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMQXAAHFTVRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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